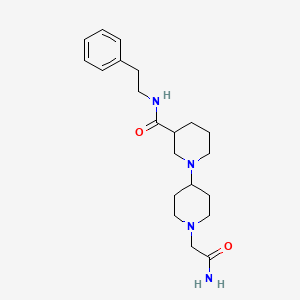![molecular formula C24H24BrN3O3 B5320749 methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5320749.png)
methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is not fully understood. However, studies have suggested that it may work by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its potent activity against cancer cells and neurological disorders. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate. One direction is to further investigate its mechanism of action and potential applications in the treatment of various diseases. Another direction is to explore its potential as a material for the development of organic semiconductors. Additionally, more studies are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves the reaction of 5-bromo-1-naphthalene-1-carboxylic acid with 1-(4-methylpiperazin-1-yl)-4-nitrobenzene in the presence of triethylamine. The reaction mixture is then heated to obtain the desired product.
Aplicaciones Científicas De Investigación
Methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines. In pharmacology, it has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. In material science, it has been studied for its potential applications in the development of organic semiconductors.
Propiedades
IUPAC Name |
methyl 3-[(5-bromonaphthalene-1-carbonyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O3/c1-27-11-13-28(14-12-27)22-10-9-16(24(30)31-2)15-21(22)26-23(29)19-7-3-6-18-17(19)5-4-8-20(18)25/h3-10,15H,11-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXNATWZASXJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)
![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
hydrazone](/img/structure/B5320695.png)
![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)

![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)
![methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate](/img/structure/B5320748.png)
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B5320754.png)